molecular formula C17H21NO3S B4393995 4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide

Cat. No.: B4393995
M. Wt: 319.4 g/mol
InChI Key: GPUDOGXXOUZIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as EPM or EPM-1. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, EPM-1 is not used as an antibiotic but rather as a research tool due to its unique properties.

Mechanism of Action

The mechanism of action of EPM-1 involves the inhibition of CA IX activity. CA IX is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This process plays a crucial role in maintaining the pH balance of cells. In cancer cells, CA IX is overexpressed, leading to an acidic microenvironment that promotes tumor growth and metastasis. EPM-1 binds to the active site of CA IX, preventing the hydration of carbon dioxide and the release of protons, which results in the inhibition of CA IX activity.
Biochemical and Physiological Effects:
EPM-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. EPM-1 has also been shown to induce apoptosis, which is a form of programmed cell death, in cancer cells. Additionally, EPM-1 has been shown to inhibit angiogenesis, which is a critical process in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using EPM-1 in lab experiments is its specificity for CA IX. Unlike other sulfonamides, EPM-1 does not inhibit other carbonic anhydrase isoforms, which can lead to off-target effects. Additionally, EPM-1 has been shown to have low toxicity in animal models, making it a safe research tool. However, one of the limitations of using EPM-1 is its solubility in water. EPM-1 has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of EPM-1 in scientific research. One of the potential applications of EPM-1 is in the development of cancer therapies. EPM-1 has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, EPM-1 has been shown to have a synergistic effect when used in combination with other cancer drugs. Another potential application of EPM-1 is in the development of diagnostic tools for cancer. CA IX is overexpressed in many types of cancers, making it a potential biomarker for cancer diagnosis. EPM-1 can be used to develop imaging agents that specifically target CA IX in cancer cells.
In conclusion, EPM-1 is a valuable research tool that has been used to study various biological processes. Its specificity for CA IX and low toxicity make it a safe and effective research tool. The future directions for the use of EPM-1 in scientific research are promising and can potentially lead to the development of new cancer therapies and diagnostic tools.

Scientific Research Applications

EPM-1 has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancers. EPM-1 has also been used to study the role of CA IX in hypoxia and acidosis, which are common features of the tumor microenvironment. Additionally, EPM-1 has been used to study the role of CA IX in angiogenesis, which is the process of new blood vessel formation.

Properties

IUPAC Name

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-14-8-6-7-9-16(14)18-22(19,20)15-10-11-17(21-5-2)13(3)12-15/h6-12,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUDOGXXOUZIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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